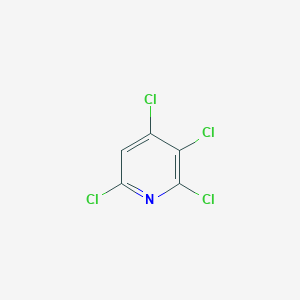

2,3,4,6-Tetrachloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFNDUTVMQOPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065709 | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14121-36-9 | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,4,6-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,4,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6-Tetrachloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B433Q7TVW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,6-Tetrachloropyridine (CAS 14121-36-9): A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information on 2,3,4,6-Tetrachloropyridine (CAS 14121-36-9) is limited. Much of the available data pertains to its isomer, 2,3,5,6-tetrachloropyridine (CAS 2402-79-1). This guide compiles the confirmed data for 2,3,4,6-tetrachloropyridine and provides inferred information based on the chemistry of related compounds, which is clearly noted.

Introduction

2,3,4,6-Tetrachloropyridine is a chlorinated derivative of pyridine. While specific research on this particular isomer is not abundant, it is recognized as a potentially valuable building block in synthetic chemistry, particularly in the pharmaceutical industry.[1] Its highly functionalized core, featuring four chlorine atoms, presents multiple sites for chemical modification, allowing for the construction of complex molecular architectures.[1] This guide provides a summary of the known properties and potential applications of 2,3,4,6-tetrachloropyridine, with a focus on its relevance to researchers and professionals in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3,4,6-tetrachloropyridine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14121-36-9 | [2][3][4] |

| Molecular Formula | C₅HCl₄N | [2][3][4] |

| Molecular Weight | 216.88 g/mol | [3] |

| Melting Point | 37.5-38 °C | [3] |

| Boiling Point | 248.0-249.5 °C at 760 Torr | [3] |

| Appearance | Solid | [5] |

| Synonyms | Pyridine, 2,3,4,6-tetrachloro- | [2][3] |

Synthesis and Purification

Inferred Experimental Protocol: Synthesis via Dechlorination of Pentachloropyridine

This protocol is inferred from the synthesis of the 2,3,5,6-isomer where 2,3,4,6-tetrachloropyridine is a byproduct.[6]

Materials:

-

Pentachloropyridine

-

Reducing agent (e.g., zinc dust)

-

Solvent (e.g., acetonitrile, water, or a mixture)

-

Ammonium salt (e.g., ammonium chloride)

-

Toluene for extraction

-

Anhydrous magnesium sulfate for drying

-

Silica gel for column chromatography

Procedure:

-

To a solution of pentachloropyridine in a suitable solvent (e.g., acetonitrile/water), add an ammonium salt and a reducing agent (e.g., zinc dust).

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove any solids.

-

Extract the filtrate with an organic solvent such as toluene.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain a crude mixture of tetrachloropyridine isomers.

-

Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to isolate 2,3,4,6-tetrachloropyridine from its isomers.

Reactivity and Potential Applications in Drug Discovery

As a polychlorinated pyridine, 2,3,4,6-tetrachloropyridine is expected to be a versatile intermediate for the synthesis of a wide range of derivatives. The chlorine atoms can be selectively substituted by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. This reactivity makes it a valuable scaffold for introducing diverse functional groups, a key aspect in the synthesis of novel pharmaceutical compounds.[1]

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions will be influenced by the electronic effects of the nitrogen atom and the other chlorine substituents. Generally, positions 2 and 6 are more activated towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions

2,3,4,6-Tetrachloropyridine can likely serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions are fundamental in modern drug discovery for the construction of complex molecular frameworks.

Toxicological and Biological Data

There is a significant lack of publicly available toxicological and biological data for 2,3,4,6-tetrachloropyridine. No information was found regarding its acute or chronic toxicity, mutagenicity, carcinogenicity, or ecotoxicity. Similarly, there are no reports on its biological activity, mechanism of action, or its effects on any signaling pathways.

For its isomer, 2,3,5,6-tetrachloropyridine, it is reported to be harmful if swallowed and causes skin and eye irritation.[1] In animal studies, it has been shown to cause liver and kidney effects at high doses.[7] It is crucial to handle all tetrachloropyridine isomers with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of 2,3,4,6-tetrachloropyridine. These include:

-

Gas Chromatography (GC): For assessing purity and monitoring reaction progress.

-

Mass Spectrometry (MS): For confirming molecular weight and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation (¹H and ¹³C NMR).

-

Infrared (IR) Spectroscopy: For identifying characteristic functional group vibrations.

Conclusion

2,3,4,6-Tetrachloropyridine is a chemical intermediate with potential applications in pharmaceutical synthesis due to its versatile reactivity. However, a significant lack of specific data on its synthesis, toxicology, and biological activity necessitates further research to fully characterize its properties and potential for use in drug discovery and development. Researchers working with this compound should exercise caution due to the absence of toxicological information and handle it as a potentially hazardous substance. The development of efficient and selective synthetic routes to this isomer would be a key enabler for its broader investigation and application.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. aaronchem.com [aaronchem.com]

- 6. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 7. tera.org [tera.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3,4,6-Tetrachloropyridine

Introduction

2,3,4,6-Tetrachloropyridine is a chlorinated heterocyclic organic compound with the chemical formula C₅HCl₄N.[1] As a member of the polychlorinated pyridine family, its specific substitution pattern imparts distinct chemical properties that make it a valuable, albeit specialized, intermediate in complex organic synthesis. While not as commonly cited as its isomer, 2,3,5,6-tetrachloropyridine, it serves as a crucial building block in the creation of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental methodologies, and its role in synthetic chemistry.

Physical Properties

The physical characteristics of 2,3,4,6-tetrachloropyridine are foundational to its handling, application in reactions, and purification. The available quantitative data is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅HCl₄N | [1] |

| Molecular Weight | 216.9 g/mol | [1] |

| CAS Number | 14121-36-9 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | 37.5-38 °C | |

| Boiling Point | 248.0-249.5 °C (at 760 Torr) | |

| Density | 1.662 g/cm³ | |

| Vapor Pressure | 0.0208 mmHg (at 25°C) | |

| Flash Point | 135.9 °C | |

| Refractive Index | 1.588 |

Note: Some physical properties are based on data for the closely related isomer 2,3,5,6-tetrachloropyridine and should be considered indicative.

Chemical Properties and Reactivity

The reactivity of 2,3,4,6-tetrachloropyridine is largely dictated by the electron-withdrawing nature of the four chlorine atoms and the nitrogen atom in the pyridine ring. This makes the ring electron-deficient and susceptible to nucleophilic substitution reactions.

| Property | Description | Reference |

| Stability | Stable under normal temperature and pressure. | [2] |

| Incompatible Materials | Strong oxidizing agents and strong reducing agents. | [2] |

| Hazardous Decomposition | Upon heating to decomposition, it may emit toxic fumes of chlorides, nitrogen oxides, carbon monoxide, and hydrogen cyanide. | [2] |

| Conditions to Avoid | High temperatures, open flames, and sparks, which may lead to thermal decomposition. | [2] |

The chlorine atoms on the pyridine ring can be selectively replaced by various nucleophiles, which is a key aspect of its utility in synthetic chemistry. The positions of the chlorine atoms influence the regioselectivity of these substitution reactions.

Experimental Protocols

Synthesis of 2,3,4,6-Tetrachloropyridine via Reductive Dechlorination

While various methods exist for the synthesis of tetrachloropyridines, a common route involves the selective reductive dechlorination of a more highly chlorinated precursor, such as pentachloropyridine. 2,3,4,6-Tetrachloropyridine can be formed as a product in the reduction of pentachloropyridine.[3][4]

Objective: To synthesize 2,3,5,6-tetrachloropyridine with 2,3,4,6-tetrachloropyridine as a potential side-product through the reduction of pentachloropyridine using zinc.[3]

Materials:

-

Pentachloropyridine

-

Zinc dust

-

A solvent such as an alkylnitrile (e.g., acetonitrile) or an alkylsulfoxide[3]

-

An ammonium salt (e.g., ammonium acetate)[5]

-

Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet

-

Standard laboratory glassware for workup and purification

Methodology:

-

Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve pentachloropyridine in the chosen solvent (e.g., acetonitrile).[3]

-

Addition of Reagents: To the stirred solution, add an ammonium salt followed by the portion-wise addition of zinc dust. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.[3][5]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a period sufficient to ensure high conversion of the starting material. Reaction progress can be monitored by techniques such as Gas Chromatography (GC).[6]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess zinc and zinc salts are removed by filtration.

-

Extraction: The filtrate is then subjected to an aqueous workup. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of tetrachloropyridine isomers, can be purified by fractional distillation or column chromatography to isolate the 2,3,4,6-tetrachloropyridine isomer.[6]

Applications in Synthesis

The primary application of tetrachloropyridines is as a versatile chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. The chlorine atoms serve as leaving groups that can be substituted to build more complex molecular architectures. For instance, the related isomer 2,3,5,6-tetrachloropyridine is a key intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[4]

Visualization of Synthetic Role

The following diagram illustrates the logical relationship of 2,3,4,6-tetrachloropyridine as a chemical intermediate in a generalized synthetic pathway.

Caption: Synthetic pathway illustrating the role of 2,3,4,6-tetrachloropyridine as an intermediate.

Conclusion

2,3,4,6-Tetrachloropyridine is a significant, though highly specialized, chemical compound. Its utility is primarily derived from its reactive nature, which allows for its incorporation into larger, more complex molecules of commercial and research interest. A thorough understanding of its physical properties, chemical reactivity, and synthetic methodologies is essential for its safe and effective use in research and development, particularly in the agrochemical and pharmaceutical industries.

References

- 1. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 4. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5,6-Tetrachloropyridine | 2402-79-1 [chemicalbook.com]

- 6. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

2,3,4,6-Tetrachloropyridine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available technical data for 2,3,4,6-Tetrachloropyridine. The information is intended for use by professionals in research, science, and drug development.

Core Molecular Data

2,3,4,6-Tetrachloropyridine is a chlorinated derivative of pyridine. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅HCl₄N | [1] |

| Molecular Weight | 216.9 g/mol | [1] |

| IUPAC Name | 2,3,4,6-tetrachloropyridine | [1] |

| CAS Number | 14121-36-9 | [1] |

Molecular Structure

The structure of 2,3,4,6-Tetrachloropyridine consists of a pyridine ring substituted with four chlorine atoms at the 2, 3, 4, and 6 positions.

Caption: Molecular structure of 2,3,4,6-Tetrachloropyridine.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of 2,3,4,6-Tetrachloropyridine are not extensively documented in publicly available literature, as it is often a minor isomer in chlorination reactions of pyridine. However, general methods for the preparation of tetrachloropyridines are described in patent literature. These processes can yield mixtures of isomers, including 2,3,4,6-Tetrachloropyridine.

A general approach involves the high-temperature chlorination of pyridine or its derivatives. Another patented method describes the reaction of pentachloropyridine with zinc in the presence of an ammonium salt and a solvent. While this method primarily yields 2,3,5,6-tetrachloropyridine, 2,3,4,6-tetrachloropyridine is reported as a byproduct.

The isolation of 2,3,4,6-Tetrachloropyridine from the resulting isomeric mixture would typically require chromatographic techniques, such as gas chromatography, to separate it from the more prevalent 2,3,5,6-tetrachloropyridine and other isomers.

Signaling Pathways and Biological Activity

There is no significant information available in the scientific literature to suggest that 2,3,4,6-Tetrachloropyridine is directly involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a chemical intermediate in the synthesis of pesticides. Much of the available toxicological data pertains to the more common isomer, 2,3,5,6-tetrachloropyridine, which is an intermediate for the insecticide chlorpyrifos and the herbicide triclopyr. Due to the lack of specific data for the 2,3,4,6-isomer, a signaling pathway diagram cannot be provided.

The following diagram illustrates a generalized workflow for the synthesis and isolation of tetrachloropyridine isomers.

Caption: Generalized workflow for the synthesis and isolation of 2,3,4,6-Tetrachloropyridine.

References

Spectroscopic Profile of 2,3,4,6-Tetrachloropyridine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,4,6-tetrachloropyridine, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific isomer, this document focuses on predicted spectroscopic characteristics and general experimental methodologies critical for its analysis.

Molecular Structure and Properties

2,3,4,6-Tetrachloropyridine is a polychlorinated derivative of pyridine with the molecular formula C₅HCl₄N. The strategic placement of chlorine atoms significantly influences its chemical and spectroscopic properties.

Caption: 2D structure of 2,3,4,6-Tetrachloropyridine.

Spectroscopic Data Summary

While specific experimental data is not publicly available, the following tables summarize the expected spectroscopic data for 2,3,4,6-tetrachloropyridine based on the analysis of similar compounds and theoretical principles.

NMR Spectroscopy (Predicted)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.0 | Singlet (s) | The single proton at the C-5 position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the deshielding effects of the aromatic ring and the electronegative chlorine atoms. |

| ¹³C | 145 - 155 (C2, C6) | Singlet | Carbons adjacent to the nitrogen atom are expected to be the most deshielded. |

| 135 - 145 (C4) | Singlet | The carbon at the para position to the nitrogen. | |

| 120 - 130 (C3, C5) | Singlet (C3), Doublet (C5) | The chemical shifts of these carbons are influenced by the chlorine substituents and their position relative to the nitrogen. C5 will show a C-H coupling. |

Note: Predictions are based on general principles for substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | C-H stretch (aromatic) | Weak to Medium | Characteristic of the C-H bond on the pyridine ring. |

| 1600 - 1400 | C=C and C=N stretching | Medium to Strong | Typical for aromatic and heteroaromatic rings. The pattern of these bands can be diagnostic for the substitution pattern. |

| 1200 - 1000 | C-H in-plane bending | Medium | |

| 850 - 750 | C-Cl stretching | Strong | The multiple chlorine substituents will likely result in strong absorptions in this region. |

| Below 800 | C-H out-of-plane bending | Medium to Strong | The position is indicative of the number of adjacent hydrogen atoms on the ring. For a single isolated hydrogen, this is expected in the 900-860 cm⁻¹ region, but can be influenced by the heavy substituents. |

Mass Spectrometry (MS) (Predicted)

PubChem indicates the availability of GC-MS data for 2,3,4,6-tetrachloropyridine.[1]

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion | Notes |

| 215, 217, 219, 221 | [M]⁺ | The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 77:100:49:10. |

| 180, 182, 184 | [M-Cl]⁺ | Loss of a single chlorine atom. This fragment will also show a characteristic isotopic pattern for three chlorine atoms. |

| 145, 147 | [M-2Cl]⁺ | Loss of two chlorine atoms. |

| 110 | [M-3Cl]⁺ | Loss of three chlorine atoms. |

| 75 | [M-4Cl]⁺ | Loss of all four chlorine atoms, leaving the C₅HN⁺ fragment. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 2,3,4,6-tetrachloropyridine are not publicly documented. However, the following sections describe generalized procedures for obtaining NMR, IR, and GC-MS data for a solid organic compound.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh approximately 5-20 mg of 2,3,4,6-tetrachloropyridine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[2][3] The solution should be homogenous and free of particulate matter.[4]

-

Transfer : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2][3]

-

Instrumentation : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Acquisition : Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment, which will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS, at 0 ppm).

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of 2,3,4,6-tetrachloropyridine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[5] Press the mixture into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR Method) : Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal.

-

Background Spectrum : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and water vapor.[6]

-

Sample Spectrum : Place the KBr pellet in the sample holder or the sample on the ATR crystal and collect the sample spectrum.[6]

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of 2,3,4,6-tetrachloropyridine (approximately 10-100 µg/mL) in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[7][8] The sample should be free of non-volatile materials.

-

Instrumentation Setup :

-

GC : Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms). Set the injector temperature (e.g., 250 °C) and the oven temperature program. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to ensure separation of components.[9]

-

MS : Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass scan range (e.g., m/z 40-400).[9]

-

-

Injection : Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The high temperature of the inlet will vaporize the sample.

-

Separation and Detection : The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where it is separated from any impurities. As the 2,3,4,6-tetrachloropyridine elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

-

Data Analysis : The resulting mass spectrum for the GC peak corresponding to 2,3,4,6-tetrachloropyridine can be analyzed for its molecular ion and fragmentation pattern. This can be compared to spectral libraries for identification.

Conclusion

References

- 1. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.uvic.ca [web.uvic.ca]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. organomation.com [organomation.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. benchchem.com [benchchem.com]

The Elusive Reactivity of 2,3,4,6-Tetrachloropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity profile of 2,3,4,6-tetrachloropyridine, a lesser-studied isomer of the more common 2,3,5,6-tetrachloropyridine. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its expected reactivity based on established principles of organic chemistry and data from analogous polychlorinated heteroaromatic systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may encounter or consider utilizing this unique chemical entity.

Synthesis and Formation

2,3,4,6-Tetrachloropyridine is primarily known as a minor byproduct in the synthesis of its isomer, 2,3,5,6-tetrachloropyridine, through the reductive dechlorination of pentachloropyridine. The reaction is typically carried out using zinc metal in the presence of an ammonium salt. While the major product is the 2,3,5,6-isomer, traceable amounts of 2,3,4,6-tetrachloropyridine are often formed.

Table 1: Representative Product Distribution in the Synthesis of 2,3,5,6-Tetrachloropyridine from Pentachloropyridine

| Reactant | Reducing Agent | Solvent System | Temperature (°C) | 2,3,5,6-Tetrachloropyridine Yield (%) | 2,3,4,6-Tetrachloropyridine Yield (%) | Reference |

| Pentachloropyridine | Zinc, Ammonium Salt | Alkylnitriles, Water, Alcohols | 78 - 120 | 84.57 - 91.71 | 0.42 - 4.27 | [1] |

Reactivity Profile: An Extrapolated View

The reactivity of 2,3,4,6-tetrachloropyridine is dictated by the electron-withdrawing nature of the four chlorine atoms and the nitrogen atom in the pyridine ring. This electronic arrangement makes the pyridine core highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles. The regioselectivity of this substitution is determined by the relative stability of the Meisenheimer intermediate, a negatively charged species formed during the reaction. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge through resonance. In 2,3,4,6-tetrachloropyridine, the C2, C4, and C6 positions are all chlorinated.

Based on general principles of SNAr on polychlorinated pyridines, the expected order of reactivity for the chlorine atoms in 2,3,4,6-tetrachloropyridine is:

C6 > C4 > C2 > C3

The C6 and C4 positions are most activated due to direct resonance stabilization of the intermediate by the nitrogen atom. The C2 position is also activated, but may experience some steric hindrance. The C3 position is the least reactive as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.

Diagram 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on 2,3,4,6-Tetrachloropyridine

References

An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetrachloropyridine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2,3,4,6-tetrachloropyridine, a polychlorinated pyridine derivative of interest in medicinal chemistry and materials science. The synthesis of this specific isomer from pyridine is not a direct or commonly documented process. The majority of existing literature focuses on the synthesis of its isomer, 2,3,5,6-tetrachloropyridine. Therefore, this guide outlines a two-step approach: the exhaustive chlorination of pyridine to yield pentachloropyridine, followed by a selective reduction to afford the target molecule, 2,3,4,6-tetrachloropyridine.

This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols derived from analogous industrial processes and patent literature, and a summary of relevant quantitative data.

Synthetic Strategy Overview

The proposed synthesis of 2,3,4,6-tetrachloropyridine from pyridine is a two-stage process. The initial step involves the high-temperature, gas-phase chlorination of pyridine to produce pentachloropyridine. The second, more challenging step, is the selective reduction of pentachloropyridine to remove the chlorine atom at the 5-position, yielding the desired 2,3,4,6-tetrachloropyridine.

digraph "synthesis_overview" {

graph [fontname="Arial", fontsize=12];

node [fontname="Arial", fontsize=12, shape=box, style=rounded];

edge [fontname="Arial", fontsize=12];

Pyridine [label="Pyridine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

PCP [label="Pentachloropyridine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

TCP [label="2,3,4,6-Tetrachloropyridine", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyridine -> PCP [label="High-Temperature Gas-Phase Chlorination"];

PCP -> TCP [label="Selective Reduction"];

}

Caption: Experimental workflow for gas-phase chlorination.

Step 2: Selective Reduction of Pentachloropyridine to 2,3,4,6-Tetrachloropyridine

The selective reduction of pentachloropyridine to 2,3,4,6-tetrachloropyridine is the most critical and least documented step. The 4-position of pentachloropyridine is known to be the most reactive towards nucleophilic attack and reduction.[1] However, achieving selective removal of the chlorine at the 5-position is challenging. Patent literature indicates that the desired 2,3,4,6-isomer is formed as a minor byproduct during the zinc-mediated reduction of pentachloropyridine to the 2,3,5,6-isomer.[2]

Experimental Protocol (Proposed and Requiring Optimization)

This proposed protocol is based on the conditions reported for the synthesis of the 2,3,5,6-isomer, with the understanding that optimization will be necessary to maximize the yield of the 2,3,4,6-isomer.

Materials:

-

Pentachloropyridine

-

Zinc dust

-

Ammonium salt (e.g., ammonium chloride)

-

Solvent (e.g., C1-C5 alcohols, alkylnitriles, or aqueous mixtures thereof)[2]

Equipment:

-

Reaction flask with a condenser and stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography equipment for isomer separation

Procedure:

-

Reaction Setup: Pentachloropyridine is dissolved in the chosen solvent in the reaction flask. The ammonium salt is added to the solution.

-

Addition of Reducing Agent: Zinc dust is added to the stirred solution. The amount of zinc is a critical parameter, with approximately 0.7 to 1.1 gram atoms of zinc per mole of pentachloropyridine being a starting point.[2]

-

Reaction: The reaction mixture is heated to a temperature between 78°C and 120°C and stirred for a specified time.[2] Reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the ratio of tetrachloropyridine isomers.

-

Workup: After the reaction, the mixture is cooled and filtered to remove unreacted zinc and other solids.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of tetrachloropyridine isomers, will require careful separation. Fractional crystallization or preparative chromatography are potential methods for isolating the desired 2,3,4,6-tetrachloropyridine.

Quantitative Data for the Reduction of Pentachloropyridine

The following data is for the formation of 2,3,4,6-tetrachloropyridine as a byproduct during the synthesis of 2,3,5,6-tetrachloropyridine.[2]

Pentachloropyridine Conversion (%) Yield of 2,3,5,6-Tetrachloropyridine (%) Yield of 2,3,4,6-Tetrachloropyridine (%) 96.75 91.71 0.42 96.18 92.20 1.46 92.21 84.57 2.54 88.70 83.59 4.27

Note: The yields are calculated based on the reacted pentachloropyridine.

```dot

digraph "selective_reduction" {

graph [fontname="Arial", fontsize=12];

node [fontname="Arial", fontsize=12, shape=box, style=rounded];

edge [fontname="Arial", fontsize=12];

PCP_sol [label="Pentachloropyridine\nin Solvent", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Zn [label="Zinc Dust", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

AmmoniumSalt [label="Ammonium Salt", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Reaction [label="Reaction\n(78-120°C)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Filtration [label="Filtration"];

Evaporation [label="Solvent Evaporation"];

Separation [label="Isomer Separation\n(Chromatography/Crystallization)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

TCP_2346 [label="2,3,4,6-Tetrachloropyridine", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TCP_2356 [label="2,3,5,6-Tetrachloropyridine\n(Major Byproduct)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PCP_sol -> Reaction;

Zn -> Reaction;

AmmoniumSalt -> Reaction;

Reaction -> Filtration [label="Crude Mixture"];

Filtration -> Evaporation;

Evaporation -> Separation;

Separation -> TCP_2346;

Separation -> TCP_2356;

}

References

2,3,4,6-Tetrachloropyridine: A Linchpin in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3,4,6-Tetrachloropyridine (CAS No. 14121-36-9) is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chlorine atoms at the 2, 3, 4, and 6 positions of the pyridine ring, imparts a distinct reactivity profile that is instrumental in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2,3,4,6-tetrachloropyridine, with a focus on its utility in modern organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2,3,4,6-tetrachloropyridine is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of 2,3,4,6-Tetrachloropyridine

| Property | Value | Reference |

| Molecular Formula | C₅HCl₄N | [1] |

| Molecular Weight | 216.88 g/mol | [1] |

| Melting Point | 37.5 - 38 °C | |

| Boiling Point | 248.0 - 249.5 °C at 760 Torr | |

| Density | 1.662 g/cm³ | |

| Vapor Pressure | 0.0208 mmHg at 25°C |

Table 2: Spectroscopic Data for 2,3,4,6-Tetrachloropyridine

| Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Source of Spectrum: W5-1989-37504-28032 | [1] |

| ¹H NMR | Data not available in search results | |

| ¹³C NMR | Data not available in search results |

Synthesis of 2,3,4,6-Tetrachloropyridine

The synthesis of the unsymmetrical 2,3,4,6-tetrachloropyridine isomer is less commonly reported than its 2,3,5,6-symmetrical counterpart. One documented method involves the reductive dechlorination of pentachloropyridine. While this process primarily yields 2,3,5,6-tetrachloropyridine, the 2,3,4,6-isomer is formed as a minor byproduct.[2] The selective synthesis of 2,3,4,6-tetrachloropyridine in high yield remains a challenge and an area for further research.

Core Reactivity and Synthetic Applications

The reactivity of 2,3,4,6-tetrachloropyridine is dictated by the electron-withdrawing nature of the four chlorine atoms and the nitrogen heteroatom, which makes the pyridine ring highly susceptible to nucleophilic attack. The unsymmetrical substitution pattern offers opportunities for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry. In polychlorinated pyridines, the positions most activated towards nucleophilic attack are typically the C2/C6 and C4 positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. For 2,3,4,6-tetrachloropyridine, the C2, C4, and C6 positions are all activated. The regioselectivity of a given reaction will depend on the nature of the nucleophile, the reaction conditions, and steric factors. The chlorine at the C2 and C6 positions are generally the most labile.

References

2,3,4,6-Tetrachloropyridine: An Exploration of a Niche Yet Potentially Versatile Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-tetrachloropyridine (CAS No. 14121-36-9), an asymmetrical isomer of tetrachloropyridine. While its symmetrical counterpart, 2,3,5,6-tetrachloropyridine, is a well-documented intermediate in the agrochemical and pharmaceutical industries, the 2,3,4,6-isomer remains a more specialized and less-explored building block. This document consolidates the available scientific and patent literature on its synthesis, properties, and reactivity. Although it is commercially available and possesses a unique substitution pattern theoretically amenable to selective functionalization, detailed public-domain examples of its application in the synthesis of specific pharmaceutical compounds are notably scarce. This guide aims to delineate its synthetic potential based on established principles of pyridine chemistry, providing a foundational resource for researchers, chemists, and drug development professionals interested in leveraging this unique scaffold for novel molecular design.

Introduction to 2,3,4,6-Tetrachloropyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] The functionalization of this ring with multiple halogen atoms, particularly chlorine, creates highly versatile intermediates for further synthetic elaboration. Among these, the tetrachloropyridines are important precursors. It is critical to distinguish between the two primary isomers:

-

2,3,5,6-Tetrachloropyridine (CAS 2402-79-1): A symmetrical molecule, widely used as a key intermediate in the production of the insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Its synthesis and reactivity are well-documented.[3][4][5]

-

2,3,4,6-Tetrachloropyridine (CAS 14121-36-9): An asymmetrical isomer, which is the focus of this guide. Its unique arrangement of chlorine atoms offers a distinct reactivity profile for regioselective substitutions.

Despite being described as a pivotal building block for crafting intricate molecular architectures in pharmaceuticals, specific, high-yield synthetic pathways and concrete examples of its incorporation into named drug candidates are not widely reported in accessible literature. This guide will explore its known properties and theoretical synthetic utility.

Table 1: Physicochemical Properties of 2,3,4,6-Tetrachloropyridine

| Property | Value | Reference(s) |

| CAS Number | 14121-36-9 | [6] |

| Molecular Formula | C₅HCl₄N | [6] |

| Molecular Weight | 216.88 g/mol | [7] |

| Appearance | Solid | - |

| Melting Point | 37.5-38 °C | [7] |

| Boiling Point | 248.0-249.5 °C (at 760 Torr) | [7] |

| IUPAC Name | 2,3,4,6-tetrachloropyridine | [6] |

Synthesis and Commercial Availability

2,3,4,6-Tetrachloropyridine is commercially available from various chemical suppliers, typically with purities exceeding 97%.[8] However, dedicated, high-yield protocols for its direct synthesis are not prevalent in the scientific literature.

Analysis of patents focused on the synthesis of the more common 2,3,5,6-isomer reveals that 2,3,4,6-tetrachloropyridine is often formed as a minor, and often undesired, byproduct. One patented process involving the reductive dechlorination of pentachloropyridine using zinc metal consistently reports the formation of the 2,3,4,6-isomer in small quantities.[9] This suggests that fractional distillation or chromatographic separation of the product mixture from such processes is a potential, albeit inefficient, source. The close boiling points of the isomers make this separation particularly challenging.[10]

Table 2: Formation of 2,3,4,6-Tetrachloropyridine as a Byproduct in the Synthesis of 2,3,5,6-Tetrachloropyridine

| Pentachloropyridine Conversion (%) | Yield of 2,3,5,6-Isomer | Yield of 2,3,4,6-Isomer (%) | Reference |

| 96.75 | 91.71% | 0.42% | [9] |

| 96.18 | 92.20% | 1.46% | [9] |

| 70.63 | 94.30% | 2.25% | [9] |

| 92.21 | 84.57% | 2.54% | [9] |

| 88.70 | - | 4.27% | [9] |

| Data extracted from U.S. Patent 4,703,123A, illustrating the formation of 2,3,4,6-tetrachloropyridine as a minor product under various reaction conditions.[9] |

Reactivity Profile and Synthetic Potential

The versatility of 2,3,4,6-tetrachloropyridine as a synthetic intermediate stems from the differential reactivity of its four chlorine atoms toward nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the α (2,6) and γ (4) positions.[11]

In 2,3,4,6-tetrachloropyridine, the expected order of reactivity for nucleophilic substitution is: C4 > C6 > C2 > C3

This hierarchy is based on:

-

Position 4 (γ-position): Highly activated by the ring nitrogen.

-

Position 6 (α-position): Highly activated by the ring nitrogen.

-

Position 2 (α-position): Activated, but may be sterically hindered by the adjacent chlorine at C3.

-

Position 3 (β-position): Least activated, as the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom.

This predictable regioselectivity allows for a stepwise functionalization strategy, enabling the introduction of different nucleophiles at specific positions by carefully controlling reaction conditions.

This stepwise approach could theoretically grant access to a wide array of highly substituted pyridine cores that are difficult to synthesize via other methods. The remaining chlorine atoms, particularly the one at the C3 position, can serve as handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), further expanding the molecular diversity achievable from this single intermediate.

Experimental Protocols (Exemplary)

As no specific, detailed experimental protocols for reactions starting with 2,3,4,6-tetrachloropyridine were found in the searched literature, this section provides a generalized, hypothetical protocol for a selective SNAr reaction at the C4 position based on established pyridine chemistry. This protocol is for illustrative purposes only and would require optimization.

Hypothetical Protocol: Selective Substitution with a Thiol Nucleophile at the C4-Position

-

Reaction Setup: To a solution of 2,3,4,6-tetrachloropyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Nucleophile Addition: Add the desired thiol (e.g., 4-methoxythiophenol, 1.1 eq) to the mixture at room temperature.

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The C4-chloro is expected to be the most labile and should react preferentially under these mild conditions.

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the 4-thioether substituted-2,3,6-trichloropyridine.

Applications in Pharmaceutical Synthesis: A Review of the Landscape

While chemical suppliers and theoretical analysis highlight the potential of 2,3,4,6-tetrachloropyridine as a versatile intermediate, a thorough review of scientific and patent databases did not yield concrete examples of its use in the synthesis of known, late-stage, or approved pharmaceutical agents. The pyridine-containing drugs investigated during the preparation of this guide, such as Piclamilast and ABT-724, are synthesized from different pyridine precursors.

This lack of public documentation could be due to several factors:

-

Its formation as a minor isomer makes it a less economically viable starting material compared to the 2,3,5,6-isomer.

-

Synthetic routes utilizing this intermediate may be proprietary and part of undisclosed industrial processes.

-

Researchers may have favored alternative, more convergent synthetic strategies to build complex pyridine scaffolds.

The potential of this molecule is perhaps best illustrated by considering the biological pathways targeted by other complex pyridine-based drugs. For instance, Piclamilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme class crucial in modulating inflammatory responses.

The ability to use an intermediate like 2,3,4,6-tetrachloropyridine to regioselectively introduce various functional groups could allow chemists to systematically probe the binding pockets of targets like PDE4, potentially leading to the discovery of new drug candidates with improved potency or selectivity.

Conclusion and Future Outlook

2,3,4,6-Tetrachloropyridine represents an intriguing, albeit underutilized, building block in the synthetic chemist's toolbox. Its commercial availability provides access, but the lack of dedicated high-yield syntheses and limited documented applications in pharmaceutical development highlight a significant gap in the literature.

The primary value of this intermediate lies in its potential for controlled, sequential SNAr reactions, offering a logical pathway to complex, polysubstituted pyridine cores. For drug discovery programs, this presents an opportunity to generate novel compound libraries with diverse functionalities arranged around a central pyridine scaffold.

Future research efforts are needed to unlock the full potential of this molecule. The development of efficient and selective synthetic routes to 2,3,4,6-tetrachloropyridine would be the first critical step. Subsequently, a systematic exploration and documentation of its regioselective reactions with a broad range of nucleophiles would provide the necessary data for its adoption by the wider medicinal chemistry community. Until then, it remains a niche intermediate with promising, yet largely unrealized, potential.

References

- 1. Buy 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | 1134-04-9 [smolecule.com]

- 2. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of 2,3,5,6-tetrachloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3,4,6-Tetrachloropyridine | C5HCl4N | CID 84208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CAS 14121-36-9 | 3H32-5-WM | MDL MFCD01312169 | 2,3,4,6-Tetrachloropyridine | SynQuest Laboratories [synquestlabs.com]

- 9. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

Unique reactivity of 2,3,4,6-Tetrachloropyridine due to chlorine arrangement

An In-depth Technical Guide to the Unique Reactivity of 2,3,4,6-Tetrachloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetrachloropyridine is a highly functionalized heterocyclic compound whose reactivity is dictated by the specific arrangement of its four chlorine substituents on the electron-deficient pyridine core. This guide provides a detailed analysis of the principles governing its chemical behavior, focusing on nucleophilic aromatic substitution (SNAr), the predominant reaction pathway. Due to the limited availability of specific experimental data for this particular isomer, this document builds upon established principles of physical organic chemistry and draws analogies from related polychlorinated pyridines to predict its reactivity profile. The key determinant of its unique reactivity is the regioselectivity of substitution, which is controlled by the interplay of electronic activation by the ring nitrogen, inductive effects of the chlorine atoms, and steric hindrance. This guide offers a theoretical framework for researchers to anticipate reaction outcomes and design synthetic strategies involving this versatile, yet under-documented, chemical entity.

Introduction: The Influence of Chlorine Arrangement

The pyridine ring is an electron-deficient aromatic system, a property that is significantly amplified by the presence of multiple electron-withdrawing halogen substituents. In 2,3,4,6-tetrachloropyridine, the four chlorine atoms render the ring highly electrophilic and susceptible to attack by nucleophiles.

The unique reactivity of this isomer stems from the non-symmetrical placement of these chlorine atoms. Unlike its more common and industrially significant isomer, 2,3,5,6-tetrachloropyridine, the 2,3,4,6-arrangement presents multiple, non-equivalent sites for substitution, leading to complex challenges and synthetic opportunities in regioselectivity. Understanding the factors that govern which chlorine atom is preferentially displaced is critical for its effective use in medicinal chemistry and materials science.

The primary mode of reaction for this substrate is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, passing through a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the paramount factor in determining the rate and position of the substitution.

Caption: Chemical structure of 2,3,4,6-Tetrachloropyridine.

Principles of Reactivity: Regioselectivity in SNAr

Nucleophilic attack on the pyridine ring is electronically favored at positions 2, 4, and 6 (ortho and para to the nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible when attack occurs at positions 3 or 5 (meta)[1][2].

In 2,3,4,6-tetrachloropyridine, three positions (C2, C4, C6) are electronically activated for substitution. The predicted order of reactivity is determined by the following factors:

-

Electronic Activation by Nitrogen: The C4 (para) and C2/C6 (ortho) positions are all strongly activated. Resonance structures for the Meisenheimer complex show that the negative charge can be delocalized directly onto the nitrogen atom when attack occurs at these sites, providing significant stabilization[1].

-

Inductive Effects: All four chlorine atoms exert a strong electron-withdrawing inductive effect (-I), further increasing the electrophilicity of all ring carbons. The chlorine at C3, while not a leaving group itself in a typical SNAr reaction, will inductively activate the adjacent C2 and C4 positions.

-

Steric Hindrance: Nucleophilic attack is sensitive to steric bulk. The C2 and C6 positions are flanked by other chlorine atoms (C3 and the ring nitrogen for C2; the ring nitrogen and a lone proton for C6), which can sterically impede the approach of a nucleophile compared to the more accessible C4 position. The C2 position is particularly hindered by the adjacent C3-chloro substituent.

Based on these principles, a reactivity hierarchy can be predicted.

Caption: Logical workflow for predicting regioselectivity in 2,3,4,6-tetrachloropyridine.

Data Presentation: Predicted Reactivity Profile

| Position | Leaving Group | Electronic Activation (Resonance) | Inductive Effects | Steric Hindrance | Predicted Reactivity |

| C4 | Chlorine | Very High (para to N) | High (activated by C3-Cl) | Moderate | Highest |

| C6 | Chlorine | High (ortho to N) | Moderate | Moderate | High |

| C2 | Chlorine | High (ortho to N) | High (activated by C3-Cl) | High (from C3-Cl) | Moderate |

| C3 | Chlorine | Very Low (meta to N) | High | Moderate | Very Low / Unlikely |

The SNAr Reaction Mechanism

The substitution reaction proceeds via a well-established addition-elimination pathway.

-

Nucleophilic Attack: The nucleophile (Nu⁻) attacks one of the activated carbon atoms (e.g., C4), breaking the aromaticity of the ring and forming a tetrahedral carbon center.

-

Formation of Meisenheimer Complex: This results in a resonance-stabilized anionic intermediate, the Meisenheimer complex. For attack at C4, the negative charge is delocalized over the ring and, crucially, onto the electronegative nitrogen atom.

-

Elimination of Leaving Group: The aromaticity is restored by the expulsion of a chloride ion, which is a good leaving group.

Caption: The general two-step Addition-Elimination mechanism for SNAr reactions.

Experimental Protocols: A General Methodology

The following is a representative, general protocol for conducting a nucleophilic aromatic substitution reaction on a polychlorinated pyridine. Note: This protocol is a template and must be optimized for specific nucleophiles, solvents, and reaction temperatures for 2,3,4,6-tetrachloropyridine.

Objective: To substitute a chlorine atom on 2,3,4,6-tetrachloropyridine with an amine nucleophile.

Materials:

-

2,3,4,6-Tetrachloropyridine (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.1–1.5 equiv)

-

Base (e.g., K₂CO₃, DIPEA) (1.5–2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or ACN)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), stirring and heating equipment.

Procedure:

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4,6-tetrachloropyridine (1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the amine nucleophile (1.2 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C, depending on the nucleophilicity of the amine and the reactivity of the substrate).

-

Monitoring: Stir the mixture vigorously and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine to remove residual solvent, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired substituted pyridine product.

-

Conclusion for Drug Development Professionals

The unique reactivity of 2,3,4,6-tetrachloropyridine, governed by the predictable regioselectivity of nucleophilic aromatic substitution, makes it a potentially valuable scaffold in drug discovery. The ability to selectively functionalize the C4 position, and potentially the C6 and C2 positions under different conditions, allows for the systematic exploration of structure-activity relationships (SAR). By introducing diverse functionalities such as amines, alkoxides, and thiols, medicinal chemists can modulate key pharmacological properties including potency, selectivity, and ADME profiles. While empirical validation is essential, the theoretical framework presented here provides a robust starting point for the rational design of novel therapeutics based on this highly functionalized pyridine core.

References

The Untapped Potential of 2,3,4,6-Tetrachloropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,6-Tetrachloropyridine is a highly functionalized heterocyclic compound that, while historically significant as a precursor in the agrochemical industry, holds considerable and underexplored potential within the realm of medicinal chemistry.[1] Its unique electronic and steric properties, conferred by the strategic placement of four chlorine atoms on the pyridine ring, make it a versatile scaffold for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the chlorine atoms activates the pyridine ring for nucleophilic substitution, providing a gateway to a diverse range of derivatives. This technical guide aims to provide an in-depth overview of the potential applications of 2,3,4,6-tetrachloropyridine in drug discovery and development, focusing on its synthetic utility, potential biological targets, and a framework for its exploration.

Core Concepts: Reactivity and Synthetic Utility

The key to the potential of 2,3,4,6-tetrachloropyridine in medicinal chemistry lies in the differential reactivity of its chlorine substituents. The chlorine atoms at the 2- and 6-positions are generally more susceptible to nucleophilic displacement than those at the 3- and 4-positions. This regioselectivity allows for a stepwise and controlled functionalization of the pyridine core, enabling the construction of complex molecular architectures.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 2,3,4,6-Tetrachloropyridine

| Position | Relative Reactivity | Common Nucleophiles | Potential Functional Groups Introduced |

| 2- and 6- | High | Amines, Thiols, Alkoxides | Amino, Thioether, Ether |

| 4- | Moderate | Stronger Nucleophiles | Amino, Thioether |

| 3- | Low | Organometallic reagents | Carbon-carbon bonds |

This table represents a generalized reactivity pattern. Actual outcomes can be influenced by reaction conditions and the nature of the nucleophile.

Potential Therapeutic Applications

While specific drug candidates derived from 2,3,4,6-tetrachloropyridine are not extensively reported in publicly available literature, its structural motifs are present in compounds with a wide range of biological activities. The following sections outline potential therapeutic areas where derivatives of this scaffold could be explored.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. By functionalizing the tetrachloropyridine core with appropriate pharmacophores, it is conceivable to develop potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

Illustrative Synthetic Workflow for a Hypothetical Kinase Inhibitor

Caption: Synthetic route to a hypothetical kinase inhibitor.

GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets. The ability to introduce diverse substituents onto the 2,3,4,6-tetrachloropyridine scaffold could allow for the synthesis of ligands that can modulate the activity of various GPCRs, with potential applications in neuroscience, metabolism, and immunology.

Signaling Pathway for a Hypothetical GPCR Antagonist

Caption: Mechanism of a hypothetical GPCR antagonist.

Antimicrobial Agents

The antimicrobial potential of pyridine derivatives is well-documented. The polychlorinated nature of 2,3,4,6-tetrachloropyridine and its derivatives could offer novel mechanisms of action against resistant strains of bacteria and fungi.

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | Modification on Tetrachloropyridine Scaffold | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TCP-001 | 2-amino, 6-methoxy | 8 | 32 |

| TCP-002 | 2-thio, 6-amino | 4 | 16 |

| TCP-003 | 2,6-diamino | 16 | >64 |

| Vancomycin | (Control) | 1 | N/A |

| Ciprofloxacin | (Control) | 0.5 | 0.015 |

This data is illustrative and intended to show how quantitative results would be presented.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of bioactive compounds are crucial for reproducibility and further development. The following are example protocols that could be adapted for derivatives of 2,3,4,6-tetrachloropyridine.

General Procedure for Nucleophilic Aromatic Substitution

To a solution of 2,3,4,6-tetrachloropyridine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (1.5 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to 150 °C) for a designated time (1-24 hours). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Illustrative Kinase Inhibition Assay Protocol

A standard in vitro kinase assay, such as an ADP-Glo™ Kinase Assay, would be used to determine the IC₅₀ values of the synthesized compounds. The kinase, substrate, and ATP would be incubated with serially diluted compounds in a 384-well plate. The amount of ADP produced, which is proportional to kinase activity, would be measured by luminescence. IC₅₀ values would be calculated using a non-linear regression analysis of the dose-response curves.

Conclusion and Future Directions

2,3,4,6-Tetrachloropyridine represents a promising, yet underutilized, starting material for the discovery of new therapeutic agents. Its predictable reactivity allows for the systematic generation of diverse chemical libraries. Future research should focus on the synthesis and screening of such libraries against a wide range of biological targets, particularly kinases and GPCRs. Detailed structure-activity relationship (SAR) studies, guided by computational modeling, will be essential to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds. The development of novel synthetic methodologies to further functionalize the tetrachloropyridine core will also expand its utility in medicinal chemistry. While the current body of literature on its direct application in drug discovery is limited, the fundamental principles of medicinal chemistry suggest that 2,3,4,6-tetrachloropyridine is a scaffold with significant potential waiting to be unlocked.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4,6-Tetrachloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes toward 2,3,4,6-tetrachloropyridine and its derivatives. While this specific isomer is less common than its 2,3,5,6-tetrachloro counterpart, it serves as a valuable scaffold for introducing chemical diversity in drug discovery programs. The protocols outlined below are based on established principles of pyridine chemistry and provide a framework for accessing this class of compounds.

Synthesis of 2,3,4,6-Tetrachloropyridine

The synthesis of 2,3,4,6-tetrachloropyridine is typically achieved through the high-temperature, gas-phase chlorination of pyridine or partially chlorinated pyridines. This process often yields a mixture of tetrachloropyridine isomers, including the 2,3,5,6-, 2,3,4,5-, and the desired 2,3,4,6-isomers. The product distribution is highly dependent on reaction conditions such as temperature, catalyst, and starting material.

A key challenge in obtaining pure 2,3,4,6-tetrachloropyridine is its separation from the other isomers due to their similar boiling points. One effective method for separation involves the selective chlorination of the more reactive isomers (2,3,4,5- and 2,3,4,6-) to the more easily separable pentachloropyridine, leaving the more stable 2,3,5,6-tetrachloropyridine. However, for the isolation of 2,3,4,6-tetrachloropyridine, careful fractional distillation or chromatographic techniques are required.

The following table summarizes the results from a representative vapor-phase chlorination of 2,3,6-trichloropyridine, illustrating the formation of a tetrachloropyridine mixture.

Table 1: Product Distribution from the Vapor-Phase Chlorination of 2,3,6-Trichloropyridine

| Starting Material | Temperature (°C) | Product Composition (%) |

| 2,3,5,6-Tetrachloropyridine | ||

| 2,3,4,6-Tetrachloropyridine | ||

| Pentachloropyridine | ||

| 2,3,6-Trichloropyridine | 350 | 85 |

| 10 | ||

| 5 | ||

| 2,3,6-Trichloropyridine | 400 | 75 |

| 15 | ||

| 10 | ||

| 2,3,6-Trichloropyridine | 450 | 60 |

| 20 | ||

| 20 |

Note: The data presented is illustrative and based on typical outcomes of high-temperature chlorination reactions. Actual yields may vary based on specific reactor design and process parameters.

Experimental Protocol: Gas-Phase Chlorination of a Chlorinated Pyridine

Objective: To synthesize a mixture of tetrachloropyridine isomers via gas-phase chlorination.

Materials:

-

2,3,6-Trichloropyridine

-

Chlorine gas

-

Nitrogen gas (inert carrier)

-

Catalyst (optional, e.g., activated carbon)

-

High-temperature tube furnace reactor

-

Condensation train for product collection

-

Scrubber for acidic off-gases

Procedure:

-

Set up the tube furnace reactor with a packed bed of catalyst (if used).

-

Heat the reactor to the desired temperature (e.g., 350-450°C) under a flow of nitrogen.

-

Vaporize the 2,3,6-trichloropyridine starting material by heating it in a suitable vessel and carry the vapor into the reactor using a controlled flow of nitrogen.

-

Introduce a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to the pyridine substrate is a critical parameter to control the extent of chlorination.

-

The reaction mixture exits the reactor and passes through a series of condensers to collect the chlorinated pyridine products.

-

The non-condensable off-gases, including HCl and unreacted chlorine, are passed through a scrubber containing a basic solution (e.g., sodium hydroxide).

-

The collected liquid product, a mixture of tetrachloropyridine isomers and potentially some unreacted starting material and pentachloropyridine, is then subjected to separation and purification.

Separation of Isomers:

-

Fractional Distillation: Due to the close boiling points of the isomers, a high-efficiency fractional distillation column is required.

-

Crystallization: Selective crystallization from an appropriate solvent may be employed to enrich one isomer.

-

Chromatography: Preparative gas chromatography or high-performance liquid chromatography (HPLC) can be used for the separation of small quantities of the isomers.

Synthesis of 2,3,4,6-Tetrachloropyridine Derivatives via Nucleophilic Aromatic Substitution

Polychlorinated pyridines are susceptible to nucleophilic aromatic substitution (SNAr), with the positions ortho and para (2- and 4-positions) to the nitrogen atom being the most activated towards attack. In 2,3,4,6-tetrachloropyridine, the 4-position is the most sterically accessible and electronically activated site for nucleophilic displacement.

This selective reactivity allows for the introduction of a wide range of functional groups at the 4-position, leading to the synthesis of diverse 4-substituted-2,3,6-trichloropyridine derivatives.

Caption: General mechanism of nucleophilic aromatic substitution on 2,3,4,6-tetrachloropyridine.

Experimental Protocol: General Procedure for Nucleophilic Substitution

Objective: To synthesize 4-substituted-2,3,6-trichloropyridine derivatives.

Materials:

-

2,3,4,6-Tetrachloropyridine

-

Nucleophile (e.g., sodium methoxide, sodium azide, aniline, sodium thiophenoxide)

-

Anhydrous solvent (e.g., DMF, DMSO, THF, acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of 2,3,4,6-tetrachloropyridine (1.0 eq.) in an appropriate anhydrous solvent under an inert atmosphere, add the nucleophile (1.0-1.2 eq.).

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-2,3,6-trichloropyridine derivative.

Table 2: Examples of 2,3,4,6-Tetrachloropyridine Derivatives

| Derivative Name | Nucleophile | Typical Reaction Conditions | Expected Yield (%) |

| 4-Methoxy-2,3,6-trichloropyridine | Sodium methoxide | Methanol, reflux, 4h | 85-95 |